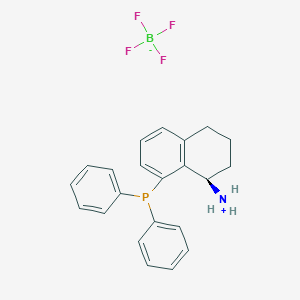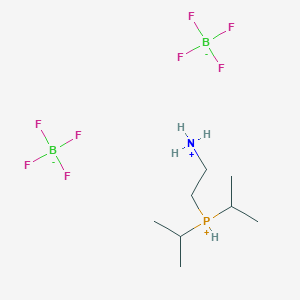
2-(Di-i-propylphosphonium)ethylammonium bis(tetrafluoroborate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Di-i-propylphosphonium)ethylammonium bis(tetrafluoroborate) (or DEPPA-BF4) is a quaternary ammonium salt with a unique structure and properties that make it an important reagent for organic synthesis and scientific research. DEPPA-BF4 is a white, crystalline solid with a melting point of 180-181°C and a molecular weight of 483.60 g/mol. It is soluble in water and many organic solvents, making it a versatile reagent for both organic synthesis and scientific research applications.
作用機序
DEPPA-BF4 has been shown to act as a Lewis acid catalyst, meaning that it can facilitate the formation of a covalent bond between two molecules. It can also act as a Lewis base, meaning that it can form a coordinate covalent bond with a Lewis acid. Additionally, DEPPA-BF4 has been shown to form hydrogen bonds with molecules, allowing it to act as a catalyst for a variety of organic reactions.
Biochemical and Physiological Effects
DEPPA-BF4 has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a proton donor, meaning that it can facilitate the transfer of protons from one molecule to another. Additionally, DEPPA-BF4 has been shown to act as an inhibitor of enzymes, such as proteases and phosphatases, and to act as an inhibitor of the synthesis of proteins.
実験室実験の利点と制限
The use of DEPPA-BF4 in lab experiments has several advantages. It is a relatively inexpensive reagent, making it an attractive choice for researchers on a budget. It is also highly soluble in both water and organic solvents, making it easy to work with in the lab. Additionally, its unique structure and properties make it a versatile reagent for a variety of organic reactions.
However, there are also some limitations to using DEPPA-BF4 in lab experiments. Its high melting point can make it difficult to use in certain reactions, and it can be toxic if ingested or inhaled. Additionally, its reactivity can make it difficult to store for long periods of time, as it can react with other compounds in the air.
将来の方向性
There are several potential future directions for the use of DEPPA-BF4 in scientific research. It could be used as a reagent for the synthesis of novel materials, such as polymers and nanomaterials. Additionally, its unique structure and properties could be exploited to develop new catalysts for organic transformations. Finally, its ability to act as an inhibitor of enzymes could be explored further to develop novel drugs and therapies.
合成法
DEPPA-BF4 can be synthesized by a two-step reaction. The first step involves the reaction of di-i-propylphosphonium chloride with sodium bis(tetrafluoroborate) in aqueous solution, resulting in the formation of di-i-propylphosphonium bis(tetrafluoroborate). The second step involves the reaction of this intermediate with ethylamine in an aprotic solvent, such as dimethylformamide or acetonitrile, to form DEPPA-BF4.
科学的研究の応用
DEPPA-BF4 has been used in a variety of scientific research applications, including as a catalyst for organic transformations, as a reagent for the synthesis of chiral compounds, and as a ligand in coordination chemistry. It has also been used as a reagent for the synthesis of biologically active compounds, such as non-steroidal anti-inflammatory drugs and antifungal agents. Additionally, DEPPA-BF4 has been used as a reagent for the synthesis of novel materials, such as polymers and nanomaterials.
特性
IUPAC Name |
2-di(propan-2-yl)phosphaniumylethylazanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NP.2BF4/c1-7(2)10(6-5-9)8(3)4;2*2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRBJVGVIOPD-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CC[NH3+])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22B2F8NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(DI-I-Propylphosphonium)ethylammonium bis(tetrafluoroborate) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

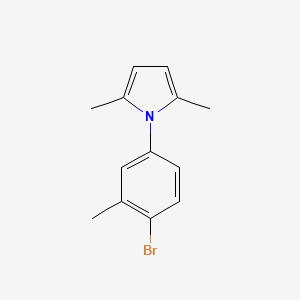
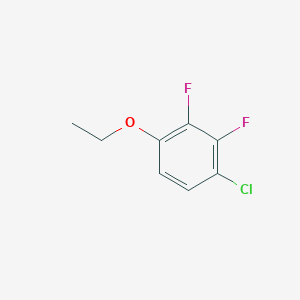
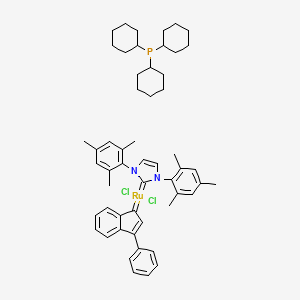
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)
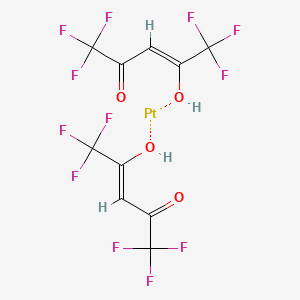
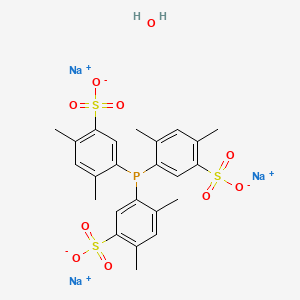
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

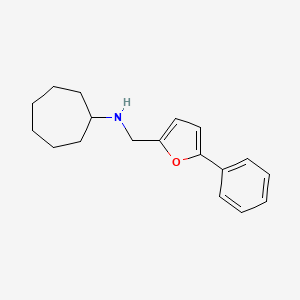
![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)
![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)


